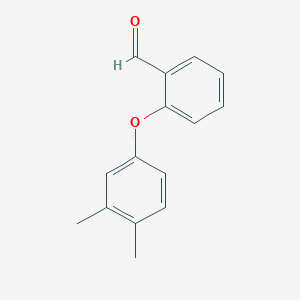
2-(3,4-Dimethylphenoxy)benzaldehyde
概要
説明
2-(3,4-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2. It is a benzaldehyde derivative where the benzene ring is substituted with a 3,4-dimethylphenoxy group. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)benzaldehyde typically involves the reaction of 3,4-dimethylphenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 3,4-dimethylphenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product . Another method involves the use of a palladium-catalyzed cross-coupling reaction between 3,4-dimethylphenol and benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenoxy)benzoic acid.
Reduction: 2-(3,4-Dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(3,4-Dimethylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a starting material for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenoxy)benzaldehyde depends on the specific reaction it is involved in. For example, in electrophilic aromatic substitution reactions, the phenoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of the substituted product . In reduction reactions, the aldehyde group undergoes nucleophilic attack by the reducing agent, leading to the formation of the alcohol.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenoxy)benzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
2-(3,4-Dichlorophenoxy)benzaldehyde: Similar structure but with chlorine atoms instead of methyl groups.
2-(3,4-Dimethylphenoxy)acetophenone: Similar structure but with a ketone group instead of an aldehyde group.
Uniqueness
2-(3,4-Dimethylphenoxy)benzaldehyde is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and research applications.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAKEASTIOXVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)
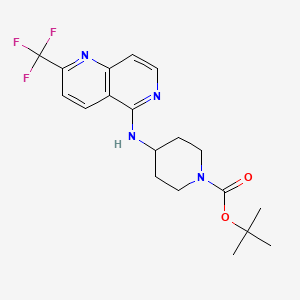

amine](/img/structure/B1385689.png)
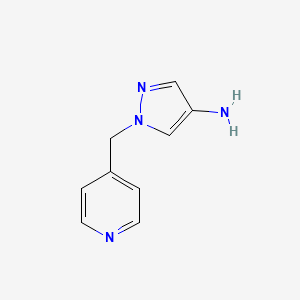
![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)
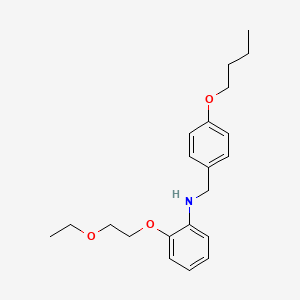
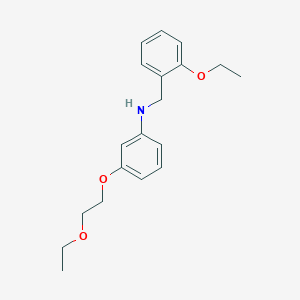
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[3-(2-Ethoxyethoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1385703.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)
